N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a unique combination of functional groups, including a hydroxyl group, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,2,3,4-tetrazoles in good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-HYDROXYPHENYL)-N-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE: Similar structure but with a methyl group instead of a phenyl group.
1-(4-HYDROXYPHENYL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHANONE: Similar structure but with a ketone group instead of an amide group.
Uniqueness
N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H17N5O2/c23-15-8-6-13(7-9-15)10-11-18-17(24)16(22-12-19-20-21-22)14-4-2-1-3-5-14/h1-9,12,16,23H,10-11H2,(H,18,24) |
InChI Key |
VBYKAPAEQOTPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)O)N3C=NN=N3 |
Origin of Product |
United States |
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